![molecular formula C7H14GeO2 B14254349 Trimethyl[(2-methylacryloyl)oxy]germane CAS No. 398130-99-9](/img/structure/B14254349.png)
Trimethyl[(2-methylacryloyl)oxy]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2-methylacryloyl)oxy]germane is a chemical compound with the molecular formula C9H18ClNO2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a germane group attached to a methacryloyl moiety, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylacryloyl)oxy]germane typically involves the reaction of methacrylic acid with trimethylgermanium chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 25-50°C and using solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2-methylacryloyl)oxy]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced germane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methacryloyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-25°C.
Reduction: Lithium aluminum hydride; temperature range-10-0°C.
Substitution: Nucleophiles such as amines or thiols; temperature range25-50°C.
Major Products Formed
Oxidation: Germane oxides.
Reduction: Reduced germane derivatives.
Substitution: Substituted germane compounds.
Aplicaciones Científicas De Investigación
Trimethyl[(2-methylacryloyl)oxy]germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Trimethyl[(2-methylacryloyl)oxy]germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and protein function .
Comparación Con Compuestos Similares
Similar Compounds
Methacryloxyethyltrimethyl ammonium chloride: Similar in structure but contains an ammonium group instead of a germane group.
Triethyl[(2-methylacryloyl)oxy]germane: Similar but with ethyl groups instead of methyl groups attached to the germane moiety.
Uniqueness
Trimethyl[(2-methylacryloyl)oxy]germane is unique due to the presence of the germane group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
398130-99-9 |
|---|---|
Fórmula molecular |
C7H14GeO2 |
Peso molecular |
202.81 g/mol |
Nombre IUPAC |
trimethylgermyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H14GeO2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3 |
Clave InChI |
DJMCFMCWEQIJPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)O[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



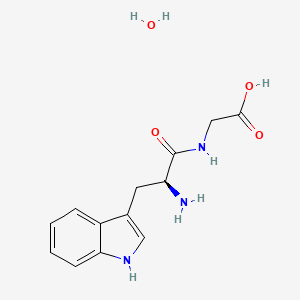
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
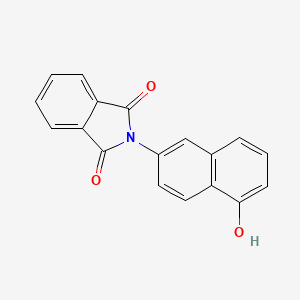
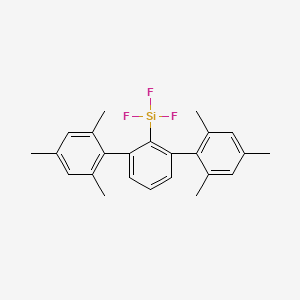
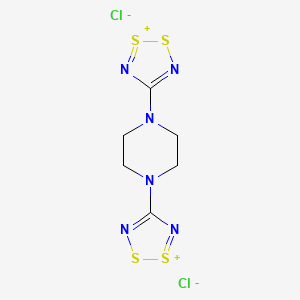
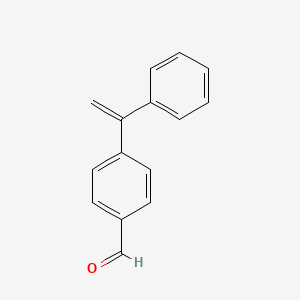
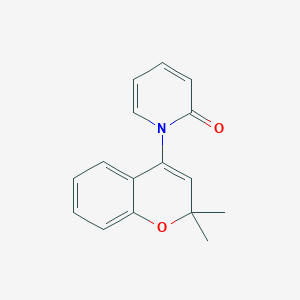
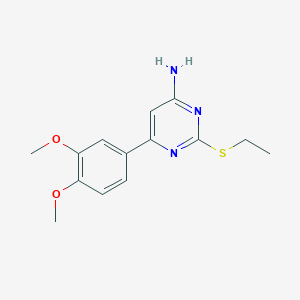
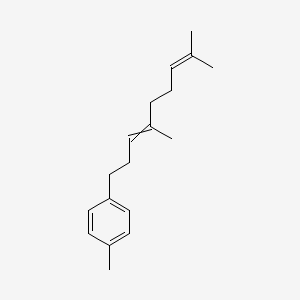
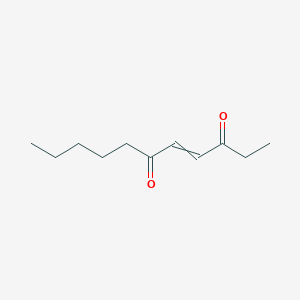
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
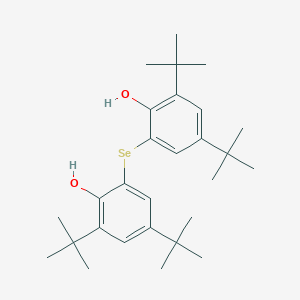
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
